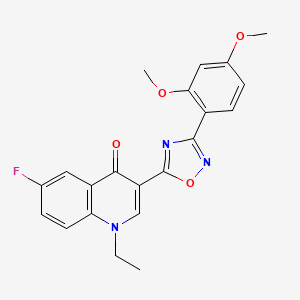

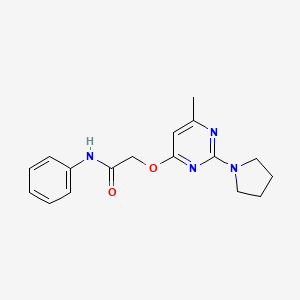

2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)-N-phenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis, gave 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide . This compound was then used to obtain a series of new derivatives .Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring is attached to a phenyl group through an oxygen atom and an acetamide group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis . This results in the formation of 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide .科学的研究の応用

Synthesis and Derivatives

- Synthesis and Biological Activity of Derivatives : A study details the synthesis of derivatives from 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one, revealing plant growth stimulating effects. This implies the compound's utility in agricultural research (Pivazyan et al., 2019).

- Antimicrobial and Antitubercular Activities : Another research synthesized derivatives aiming at antimicrobial and antitubercular activities, indicating its potential in developing new antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).

Biological Activities

- Antitumor and Antifolate Activities : Investigations into derivatives for antitumor applications showed dual inhibitors of dihydrofolate reductase and thymidylate synthase, offering insights into cancer treatment strategies (Gangjee et al., 2005).

- Cognitive Disorders Treatment : A novel PDE9A inhibitor, showing potential for cognitive disorders treatment, was discovered through structure-based drug design, highlighting its implications in neurological research (Verhoest et al., 2012).

Chemical Transformations

- Oxidation Reactivity Channels : The oxidation of related compounds was explored, yielding multiple products and revealing the compound's reactivity and potential for further chemical transformations (Pailloux et al., 2007).

Antimicrobial Activity

- Synthesis and Antimicrobial Activity : Research focused on synthesizing new pyrimidinone and oxazinone derivatives fused with thiophene rings, demonstrating antimicrobial activity and providing a foundation for future drug development (Hossan et al., 2012).

作用機序

Target of Action

It’s known that pyrimidine derivatives often show significant pharmacological activity . They can act as antagonists of various receptors and inhibit a wide range of enzymes .

Mode of Action

Pyrimidine derivatives are known to interact with their targets, leading to various biochemical changes .

Biochemical Pathways

Pyrimidine derivatives are known to influence a broad spectrum of biological activities .

Result of Action

It’s known that pyrimidine derivatives can have various effects, such as anti-inflammatory, antioxidative, and antibacterial properties .

特性

IUPAC Name |

2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxy-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c1-13-11-16(20-17(18-13)21-9-5-6-10-21)23-12-15(22)19-14-7-3-2-4-8-14/h2-4,7-8,11H,5-6,9-10,12H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLSWQDPWHJGLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-(5-chloro-2-methoxybenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2819049.png)

![N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B2819052.png)

![N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)prop-2-enamide](/img/structure/B2819053.png)

![6-Bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2819059.png)

![N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2819062.png)

![3-(3,4-dimethylphenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2819063.png)

![N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]oxolane-3-carboxamide](/img/structure/B2819068.png)